molecular formula C17H16O4 B14594565 4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one CAS No. 61601-86-3

4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one

Cat. No.: B14594565
CAS No.: 61601-86-3
M. Wt: 284.31 g/mol
InChI Key: KFEIVVZAAZXMKO-UHFFFAOYSA-N
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Description

4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one is a chemical compound with a unique structure that includes a hydroxy group and a diphenylmethyl group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one typically involves the reaction of diphenylmethanol with an appropriate oxolan-2-one derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and diphenylmethyl groups play a crucial role in its biological activity by interacting with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    4-Hydroxy-4-methyl-2-pentanone: Commonly used as a solvent in various industries.

    3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one: Another compound with similar structural features.

Uniqueness

4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of hydroxy and diphenylmethyl groups attached to an oxolan-2-one ring sets it apart from other similar compounds.

Properties

CAS No.

61601-86-3

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

4-hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C17H16O4/c18-15-11-16(19,12-21-15)17(20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,19-20H,11-12H2

InChI Key

KFEIVVZAAZXMKO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OCC1(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O

Origin of Product

United States

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